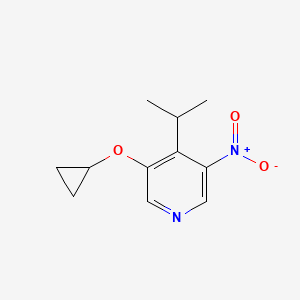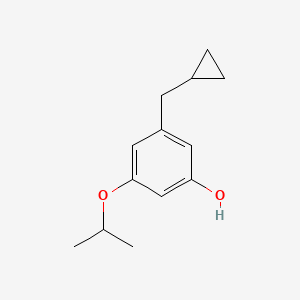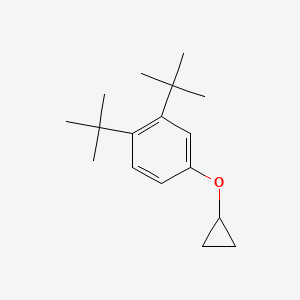
1,2-DI-Tert-butyl-4-cyclopropoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-DI-Tert-butyl-4-cyclopropoxybenzene: is an organic compound with the molecular formula C17H26O and a molecular weight of 246.39 g/mol It is characterized by the presence of two tert-butyl groups and a cyclopropoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 1,2-DI-Tert-butyl-4-cyclopropoxybenzene typically involves the cyclopropylation of phenols. One method involves the use of potassium cyclopropyl trifluoroborate as a cyclopropylating agent in the presence of copper(II) acetate and 1,10-phenanthroline as catalysts . The reaction is carried out under an oxygen atmosphere, which serves as the terminal oxidant. This method is operationally convenient and provides a strategic disconnection toward the synthesis of cyclopropyl aryl ethers .
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions:
1,2-DI-Tert-butyl-4-cyclopropoxybenzene can undergo various chemical reactions, including:
Substitution: The tert-butyl groups can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents can be used.
Major Products:
Oxidation Products: Quinone methides and other oxidized derivatives.
Substitution Products: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,2-DI-Tert-butyl-4-cyclopropoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, although specific applications are still under investigation.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It can be used in the production of polymers and other materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1,2-DI-Tert-butyl-4-cyclopropoxybenzene involves its ability to undergo oxidation and substitution reactions. The tert-butyl groups provide steric hindrance, which can influence the reactivity of the compound. The cyclopropoxy group can participate in ring-opening reactions, leading to the formation of reactive intermediates that can further react with other molecules .
Comparación Con Compuestos Similares
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: This compound is used as an antioxidant to stabilize lubricant oils.
1,4-Di-tert-butyl-2,5-dimethoxybenzene: Known for its use in various chemical applications.
4,4′-Di-tert-butyl-1,1′-biphenyl: Used in organic synthesis and as a stabilizer.
Uniqueness:
1,2-DI-Tert-butyl-4-cyclopropoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct reactivity compared to other tert-butyl-substituted benzene derivatives. This makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C17H26O |
|---|---|
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
1,2-ditert-butyl-4-cyclopropyloxybenzene |
InChI |
InChI=1S/C17H26O/c1-16(2,3)14-10-9-13(18-12-7-8-12)11-15(14)17(4,5)6/h9-12H,7-8H2,1-6H3 |
Clave InChI |
MUZWRTWGYAVUGY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=C(C=C1)OC2CC2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


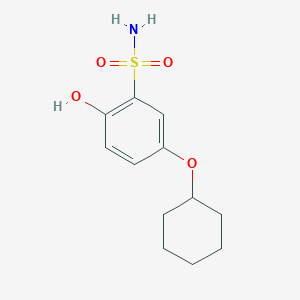
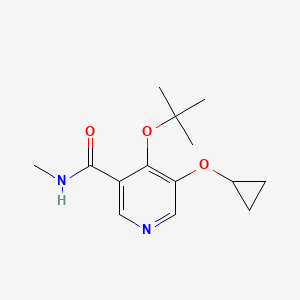
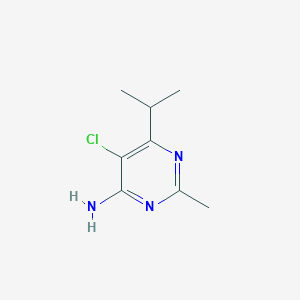
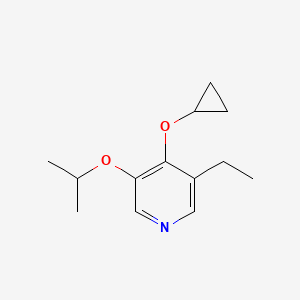
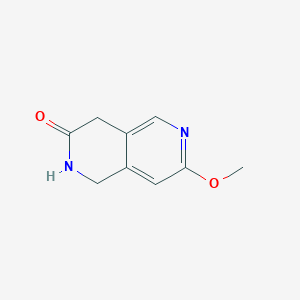
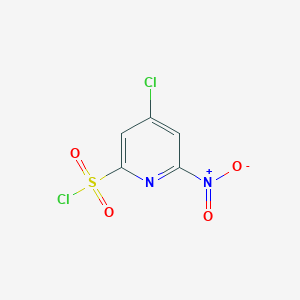

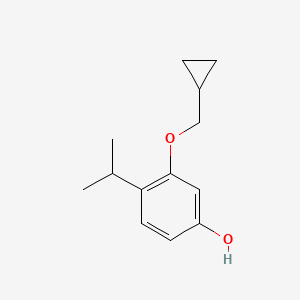
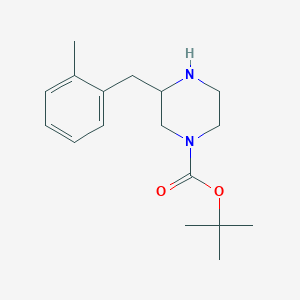
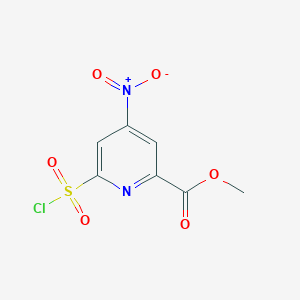
![6-Trifluoromethyl-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine-2-carboxylic acid](/img/structure/B14845497.png)
